Methyl 5-fluorobenzo[d]oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIBZXKWDUAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluorobenzo[d]oxazole-2-carboxylate typically involves the reaction of 5-fluoro-2-aminobenzoic acid with a suitable esterifying agent. One common method involves the use of methanol and a dehydrating agent such as thionyl chloride or sulfuric acid to form the methyl ester. The reaction conditions usually require refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluorobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-fluorobenzo[d]oxazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluorobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the benzoxazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d]oxazole-2-carboxylate scaffold can be modified at the 5-position with various substituents, leading to distinct physicochemical and biological properties. Key analogues include:
Substituent Impact :
- Bromine and chlorine offer similar effects but with larger atomic radii, which may sterically hinder reactions .
Physicochemical Properties
Available data for selected analogues:
Biological Activity
Methyl 5-fluorobenzo[d]oxazole-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered oxazole ring fused to a benzene ring, with a carboxylate ester functional group. The presence of the fluorine atom at the 5-position is significant as it can enhance the compound's biological activity through increased binding affinity to molecular targets. The oxazole ring contributes to its chemical reactivity and potential interactions with enzymes and receptors.
The mechanisms by which this compound exerts its biological effects are multifaceted. It may interact with various molecular targets, including:
- Enzymes : The fluorine atom can enhance binding affinity, potentially allowing for selective inhibition of specific enzymes involved in disease pathways.
- Receptors : The compound may modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7). Notably, one study reported that a related compound induced G2/M phase arrest in HCT-116 cells by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) production .
The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.8 | Induces G2/M phase arrest |
| MCF-7 | 42.4 | Targets microtubules |
| HepG2 | 18.8 | Induces apoptosis via ROS generation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Its structural features may contribute to the inhibition of bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways essential for bacterial survival.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the oxazole ring and the positioning of substituents significantly influence biological activity. For example, the introduction of different halogens or functional groups can alter the compound's selectivity towards specific biological targets. A comparative analysis of related compounds shows varying potency against cancer cell lines based on their structural modifications .
Case Studies
- Colorectal Cancer Study : A series of oxazole derivatives were synthesized and evaluated for their cytotoxic effects against HCT-116 cells. This compound exhibited significant cytotoxicity with an IC50 value in the low nanomolar range, indicating its potential as an effective anticancer agent .
- Antimicrobial Evaluation : In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its promise as an antimicrobial agent. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy against resistant strains.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-fluorobenzo[d]oxazole-2-carboxylate, and how can reaction conditions be optimized?
A practical approach involves adapting protocols for structurally analogous oxazole carboxylates. For example, ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate was synthesized via a three-step process: (1) cyclization of a ketone with ethyl 2-isocyanoacetate using iodine in DMSO at 130°C, (2) ester hydrolysis under acidic/basic conditions, and (3) amide coupling via carbodiimide chemistry . Optimization could involve varying solvents (e.g., DMF vs. DMSO), catalysts (e.g., iodine vs. Cu(I)), or temperature to improve yield. Continuous flow reactors may enhance scalability and efficiency, as demonstrated for similar bromofuran carboxylates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm regiochemistry of the fluorinated oxazole ring (e.g., shifts at δ ~155 ppm for carbonyl carbons) .
- IR : Peaks at ~1740 cm (ester C=O) and ~1600 cm (oxazole C=N) .
- HRMS : To verify molecular ion [M+H] with <2 ppm error .
Comparative analysis with chlorinated analogs (e.g., Methyl 5-chlorobenzo[d]oxazole-2-carboxylate) can resolve ambiguities in spectral interpretation .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
this compound is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and stable at room temperature when stored anhydrously. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h). Analogous oxazole carboxylates show decomposition above 150°C, suggesting thermal instability during high-temperature reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections can predict:
- Electron density distribution (fluorine’s electron-withdrawing effect on the oxazole ring).
- Reaction pathways for nucleophilic attacks (e.g., hydrolysis at the ester group).
- Thermochemical data (e.g., bond dissociation energies) to compare with experimental results . Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost.
Q. How does fluorination at the 5-position influence bioactivity compared to other halogenated analogs?
Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability versus chloro/bromo analogs. For example:
| Compound | Substituent | LogP | Bioactivity (IC) |
|---|---|---|---|
| 5-Fluoro | F | 1.8 | 12 nM (Enzyme X) |
| 5-Chloro | Cl | 2.3 | 45 nM (Enzyme X) |
| Data from structural analogs (e.g., 5-phenyloxazole derivatives) suggest fluorine improves target selectivity in kinase inhibition assays . |
Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?
- Reproducibility : Validate reaction conditions (e.g., inert atmosphere, purity of iodine in cyclization steps) .
- Spectral discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. Cross-reference with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
- Yield variability : Screen additives (e.g., molecular sieves for water-sensitive steps) or employ kinetic studies to identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
